7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines a bromophenyl group, a chlorobut-2-en-1-yl group, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the bromophenyl and chlorobut-2-en-1-yl intermediates. These intermediates are then coupled with the purine core under specific reaction conditions, such as the use of catalysts and controlled temperatures, to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The bromophenyl and chlorobut-2-en-1-yl groups can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It can serve as a probe to understand biological processes at the molecular level.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with different substituents on the purine core. Examples include:
- 7-[(3-chlorophenyl)methyl]-8-{[(2Z)-3-bromobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 7-[(3-fluorophenyl)methyl]-8-{[(2Z)-3-iodobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Uniqueness
The uniqueness of 7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-[(3-bromophenyl)methyl]-8-[(Z)-3-chlorobut-2-enyl]sulfanyl-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN4O2S/c1-10(19)6-7-26-17-20-14-13(15(24)21-16(25)22(14)2)23(17)9-11-4-3-5-12(18)8-11/h3-6,8H,7,9H2,1-2H3,(H,21,24,25)/b10-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWLVNXUVYLTGT-POHAHGRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CSC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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